molecular formula C10H19NO4 B1469483 Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate CAS No. 1146951-82-7

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate

Cat. No.: B1469483
CAS No.: 1146951-82-7
M. Wt: 217.26 g/mol
InChI Key: HITRVOWTCNRZTQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-6-8(7-11)14-5-4-12/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITRVOWTCNRZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple tether

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, moving from a novel concept to clinically evaluated candidates.[1] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule is elegantly composed of three parts: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the warhead and anchor provide specificity, it is the linker that orchestrates the complex interplay between the POI and the E3 ligase, making it far more than a passive spacer.[1][2] This guide provides a deep dive into the science and strategy behind PROTAC linkers, offering researchers and drug developers the technical insights required to navigate this critical aspect of PROTAC design.

The Central Role of the Linker in the PROTAC Mechanism

The primary function of a PROTAC is to induce the formation of a productive ternary complex between the POI and an E3 ligase.[] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2] The linker is the critical determinant of the geometry and stability of this ternary complex.[][] Its length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, influencing the efficiency of ubiquitination and subsequent degradation.[4][]

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Ternary Ternary Complex Formation PROTAC Warhead-Linker-Anchor POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits p1 PROTAC->p1 Proteasome 26S Proteasome POI->Proteasome Degradation POI->p1 E3->p1 Ub Ubiquitin Ub->POI Tags POI p1->Ub Ubiquitination

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

A Classification of PROTAC Linkers: The Chemist's Toolbox

PROTAC linkers can be broadly categorized based on their structural characteristics, primarily their flexibility.[] The choice of linker type is a critical early decision in a PROTAC design campaign, as it profoundly impacts the molecule's physicochemical and pharmacological properties.

Flexible Linkers: The Workhorses of Early PROTAC Development

Flexible linkers, predominantly composed of alkyl chains and polyethylene glycol (PEG) units, were instrumental in the initial successes of PROTAC technology. Their conformational freedom allows the warhead and anchor to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[1]

  • Alkyl Chains: These are the simplest linkers, consisting of saturated hydrocarbon chains.[7] They are synthetically accessible and offer a straightforward way to modulate the distance between the two ligands.[1] However, purely alkyl linkers can increase the lipophilicity of the PROTAC, potentially leading to poor solubility and off-target effects.[1]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and drug-like properties of PROTACs.[3] The repeating ethylene glycol units impart hydrophilicity, which can enhance aqueous solubility and cell permeability.[3] A database analysis of over 400 published PROTACs revealed that PEG and alkyl chains are the most common motifs, present in approximately 55% and 30% of linkers, respectively.[7]

Rigid Linkers: Engineering Precision and Stability

While flexibility can be advantageous, it can also come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1] Rigid linkers pre-organize the molecule into a more defined conformation, which can lead to more potent and selective PROTACs.

  • Triazole-Containing Linkers: Often synthesized via copper-catalyzed "click chemistry," triazole rings provide a rigid and metabolically stable linkage.[4] This chemistry is highly efficient and allows for the rapid generation of PROTAC libraries with diverse linker lengths and compositions.[8]

  • Cycloalkane-Based Linkers: Incorporating cyclic structures like piperazine and piperidine can enhance rigidity while also improving solubility and metabolic stability.[]

Advanced and Functional Linkers: The Next Generation

Research is continuously pushing the boundaries of linker design, leading to the development of "smart" linkers with unique functionalities.

  • Photoswitchable Linkers: These linkers, often containing azobenzene units, allow for spatiotemporal control of PROTAC activity.[1] Exposure to specific wavelengths of light can switch the linker between cis and trans isomers, reversibly activating or deactivating the PROTAC.

Linker_Classification cluster_Flexible Flexible Linkers cluster_Rigid Rigid Linkers cluster_Advanced Advanced Linkers Linkers PROTAC Linkers Flexible Flexible Linkers->Flexible Flexibility Rigid Rigid Linkers->Rigid Rigidity Advanced Advanced Linkers->Advanced Functionality Alkyl Alkyl Chains PEG PEG Chains Triazole Triazoles Cycloalkane Cycloalkanes Photoswitchable Photoswitchable Flexible->Alkyl Flexible->PEG Rigid->Triazole Rigid->Cycloalkane Advanced->Photoswitchable

Caption: PROTAC linkers are broadly classified based on their structural flexibility and functionality.

Rational Design Principles for PROTAC Linkers

The optimization of a PROTAC linker is a multi-parameter process that requires careful consideration of several factors.[4] An empirical approach, often involving the synthesis and testing of a library of linkers, is common, but a rational design strategy can significantly streamline this process.[][]

Linker Length: A Balancing Act

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[3][10]

  • Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[4] In a study of Bruton's tyrosine kinase (BTK) degraders, shorter linkers (less than 4 PEG units) resulted in up to a 20-fold impairment in binding affinity due to steric repulsion.[1]

  • Too long: Conversely, an excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitination.[4] It can also lead to increased flexibility and a higher likelihood of metabolic degradation.[11] For estrogen receptor-α targeting PROTACs, a 16-atom chain length was found to be optimal.[3][12]

The general strategy for optimizing linker length often starts with a longer, more flexible linker to establish a proof-of-concept, followed by gradual shortening until activity is lost.[10]

Linker Composition and Physicochemical Properties

The chemical makeup of the linker significantly influences the PROTAC's drug-like properties, including solubility and cell permeability.[4][11]

  • Solubility: Incorporating polar groups, such as those found in PEG linkers, can improve aqueous solubility.[3]

  • Permeability: PROTACs are often large molecules that violate traditional drug-likeness rules like Lipinski's Rule of Five.[] Achieving good cell permeability is a major challenge. Linker modifications can help by, for example, introducing cyclic structures or through a "chameleon effect" where a flexible linker adopts a more compact, less polar conformation in the hydrophobic environment of the cell membrane.[11]

Attachment Points: The "Exit Vector"

The points at which the linker is attached to the warhead and anchor ligands, known as the "exit vectors," are crucial.[13] The linker should be connected at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[13] Ideally, the attachment point is a solvent-exposed region of the ligand when it is bound to its target.[13]

Experimental Workflows for Linker Optimization

A robust experimental cascade is essential for the successful design and optimization of PROTAC linkers. This workflow typically involves iterative cycles of chemical synthesis and biological evaluation.

Linker_Optimization_Workflow cluster_Design Design & Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Analysis & Iteration Design 1. Design Linker Library (Vary length, composition, rigidity) Synthesis 2. Synthesize PROTACs (e.g., Click Chemistry) Design->Synthesis Ternary 3. Ternary Complex Formation (SPR, FRET) Synthesis->Ternary Degradation 4. Protein Degradation (Western Blot, In-Cell Western) Ternary->Degradation Permeability 5. Cell Permeability (PAMPA) Degradation->Permeability SAR 6. SAR Analysis (DC50, Dmax) Permeability->SAR Optimization 7. Lead Optimization SAR->Optimization Optimization->Design Iterate

Caption: A generalized workflow for the rational design and optimization of PROTAC linkers.

PROTAC Synthesis: The Power of "Click Chemistry"

The modular nature of PROTACs lends itself to efficient synthesis, often through the sequential conjugation of the warhead and anchor to the linker.[1] Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a particularly powerful tool for this purpose.[4] It allows for the rapid and high-yielding synthesis of triazole-containing linkers, facilitating the creation of large PROTAC libraries for screening.[8][]

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

  • Reactant Preparation: Dissolve the alkyne-functionalized warhead (1 equivalent) and the azide-functionalized E3 ligase ligand-linker conjugate (1 equivalent) in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final PROTAC.

Evaluating Ternary Complex Formation

The ability of a PROTAC to induce a stable ternary complex is a key predictor of its degradation efficiency. Several biophysical techniques can be used to characterize this interaction.

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics of ternary complex formation and dissociation in real-time.[14][] It can provide valuable information on the stability of the complex and the cooperativity of binding.[14] A typical SPR experiment involves immobilizing the E3 ligase on a sensor chip and flowing the POI and PROTAC over the surface.[]

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that can be used to measure ternary complex formation in solution.[14] It requires labeling the POI and E3 ligase with a donor and acceptor fluorophore pair.

Measuring Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.

  • Western Blotting: This is the traditional method for quantifying protein levels. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the POI.[16]

  • In-Cell Western (ICW): ICW is a higher-throughput alternative to traditional Western blotting.[17] Cells are grown in 96-well plates, treated with the PROTAC, and then fixed and permeabilized for immunofluorescent staining.[17] This method allows for the direct quantification of protein levels in a plate-based format.[17]

Experimental Protocol: In-Cell Western Assay for PROTAC-Mediated Degradation

  • Cell Seeding and Treatment: Seed adherent cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours).

  • Fixation and Permeabilization: After treatment, remove the media and fix the cells with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS). Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Blocking and Antibody Incubation: Block non-specific binding with a suitable blocking buffer. Incubate the cells with a primary antibody against the POI, followed by an infrared dye-conjugated secondary antibody. A second primary antibody against a housekeeping protein can be used for normalization.

  • Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for the POI and the normalization control. Calculate the percentage of protein degradation relative to a vehicle-treated control.

Assessing Cell Permeability

Good cellular activity requires that the PROTAC can cross the cell membrane to reach its intracellular target.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that measures a compound's ability to diffuse across an artificial membrane.[18][19] It provides a high-throughput method for assessing passive permeability.[19]

Case Studies in Linker Optimization: From a Hunch to a Lead

The literature is replete with examples where linker optimization has transformed a moderately active PROTAC into a potent degrader.

Table 1: Impact of Linker Length on PROTAC Activity for TBK1 Degraders

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradationN/A
21396
2929276
(Data from Troup, R. I., et al. (2020).[1])

In a study on tank-binding kinase 1 (TBK1) degraders, it was found that a minimum linker length of 12 atoms was required for any degradation to be observed.[1] A PROTAC with a 21-atom linker demonstrated a half-maximal degradation concentration (DC50) of 3 nM and a maximum degradation (Dmax) of 96%.[1] Interestingly, extending the linker to 29 atoms resulted in a significant loss of potency, highlighting the existence of an optimal linker length.[1]

In another example, the optimization of a BET degrader involved replacing a flexible amine linkage with a rigid ethynyl group.[1] This seemingly subtle change led to a 3- to 6-fold increase in cellular activity in some cell lines.[1]

Future Outlook: The Evolving Landscape of PROTAC Linkers

The field of PROTAC linker design is continuously evolving.[20] We are moving away from a purely empirical, trial-and-error approach towards a more rational, structure-guided design process.[] Advances in computational modeling and structural biology are providing unprecedented insights into the dynamics of ternary complexes, which will undoubtedly accelerate the development of next-generation PROTACs.[1] Furthermore, the exploration of novel linker chemotypes and functionalities promises to unlock new therapeutic opportunities and expand the reach of targeted protein degradation.[20]

References

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  • Cecchini, C., et al. (2022).
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  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC - NIH.
  • Imajima, D., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC - NIH.
  • Ciulli, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
  • Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC.
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  • Huateng Pharma. (2025, October 5). Development And Application of "Click Chemistry" In ADC And PROTAC.
  • Edmondson, S. D., et al. (2025, July 31). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis.
  • Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
  • Bio-Techne. Assays for Targeted Protein Degradation.
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  • Scott, J. S., et al. (2023, March 12). Full article: Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.
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Sources

A Framework for Elucidating the Mechanism of Action of Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a unique synthetic compound featuring a strained azetidine ring, a common motif in modern medicinal chemistry. While its direct biological activities and mechanism of action are not yet characterized in publicly accessible literature, its structural components suggest potential as a novel scaffold in drug discovery. This technical guide provides a comprehensive, expert-driven framework for researchers, scientists, and drug development professionals to systematically investigate and determine the mechanism of action of this and similar novel chemical entities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our approach in authoritative methodologies, thereby creating a roadmap from initial hypothesis to mechanistic validation.

Introduction: The Enigma of a Novel Scaffold

The azetidine ring, a four-membered saturated heterocycle containing nitrogen, has risen from a chemical curiosity to a privileged scaffold in drug development.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity offer a unique three-dimensional geometry that can enhance metabolic stability, aqueous solubility, and binding affinity to biological targets.[2][3] Several FDA-approved drugs, including the antihypertensive azelnidipine and the anticancer agent cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[3]

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate incorporates this valuable scaffold. However, its specific biological function remains undefined. The presence of a tert-butoxycarbonyl (Boc) protecting group suggests it is likely utilized as a synthetic intermediate.[4][5] Nevertheless, the complete molecule presents an intriguing starting point for investigation. This guide, therefore, is not a description of a known mechanism but a strategic workflow designed to uncover the potential biological activity of this compound.

Structural and Physicochemical Profile

A thorough understanding of the molecule's properties is foundational to predicting its biological behavior.

Key Structural Features
  • Azetidine Ring: A conformationally restricted, sp³-rich core. The nitrogen atom can act as a hydrogen bond acceptor.[6]

  • Boc Protecting Group: A bulky, lipophilic group that protects the azetidine nitrogen. While often removed during synthesis, its presence in the final molecule would significantly impact steric and electronic properties, potentially making it a prodrug or influencing its target interactions.[4][7]

  • 2-Hydroxyethoxy Side Chain: This flexible chain contains a terminal primary alcohol and an ether linkage. The hydroxyl group is a potent hydrogen bond donor and acceptor, which can be critical for target binding and improving solubility.[8] The ether linkage also provides a potential hydrogen bond acceptor site. This moiety is found in active pharmaceutical ingredients such as the antihistamine Hydroxyzine.[9]

Predicted Physicochemical Properties

Quantitative data for the structurally similar compound, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, provides a reasonable proxy for our target molecule.

PropertyPredicted ValueSource
Molecular Weight201.26 g/mol [10]
XLogP30.8[10]
Hydrogen Bond Donor Count1[10]
Hydrogen Bond Acceptor Count3[10]
Polar Surface Area49.8 Ų[10]
Boiling Point287.4±13.0 °C[1]
Density1.092±0.06 g/cm³[1]

These properties suggest the molecule has good "drug-like" characteristics according to Lipinski's Rule of Five, with moderate lipophilicity and sufficient polarity for potential biological interactions.

A Strategic Workflow for Mechanism of Action (MoA) Elucidation

We propose a multi-phase, iterative approach to systematically uncover the compound's MoA. This workflow is designed to be self-validating at each critical step.

MoA_Workflow cluster_phase1 Phase 1: Target Discovery cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Pathway Analysis p1_start Compound (tert-butyl 3-(2-hydroxyethoxy) azetidine-1-carboxylate) p1_hts High-Throughput Screening (HTS) p1_start->p1_hts p1_pheno Phenotypic Screening p1_start->p1_pheno p1_affinity Affinity-Based Target ID p1_start->p1_affinity p1_hits Putative Targets p1_hts->p1_hits p1_pheno->p1_hits p1_affinity->p1_hits p2_binding Direct Binding Assays (SPR, ITC) p1_hits->p2_binding Validate Hits p2_functional Functional Assays (Enzyme/Receptor) p2_binding->p2_functional p2_cetsa Cellular Target Engagement (CETSA) p2_functional->p2_cetsa p2_validated Validated Target p2_cetsa->p2_validated p3_western Downstream Signaling (Western Blot, ELISA) p2_validated->p3_western Characterize Pathway p3_reporter Reporter Gene Assays p3_western->p3_reporter p3_sar SAR Studies p3_reporter->p3_sar p3_moa Elucidated Mechanism of Action p3_sar->p3_moa

A multi-phase workflow for MoA elucidation.
Phase 1: Unbiased Target Discovery

The initial phase aims to broadly survey the biological landscape to identify potential interaction partners or cellular effects without preconceived bias.

Protocol 1: Broad-Panel Target Screening (HTS)

  • Objective: To identify direct interactions with a large, diverse panel of purified proteins (receptors, enzymes, ion channels).

  • Rationale: This is the most direct method to find high-affinity binding partners. A broad commercial panel (e.g., Eurofins SafetyScreen44™ or similar) provides a cost-effective and rapid initial assessment.

  • Methodology:

    • Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.

    • Submit the compound for screening at a standard concentration (e.g., 10 µM) against a panel of >40 GPCRs, kinases, and ion channels.

    • Primary assays are typically radioligand binding assays for receptors or functional enzymatic assays for kinases.

    • Self-Validation: Any primary "hit" (e.g., >50% inhibition or displacement) must be confirmed through a dose-response curve to determine potency (IC₅₀ or Kᵢ). A steep and monophasic curve provides confidence in a specific interaction.

Protocol 2: Phenotypic Screening in Disease-Relevant Models

  • Objective: To identify a cellular or organismal phenotype modulated by the compound.

  • Rationale: A phenotypic effect (e.g., cancer cell death, reduction in inflammatory cytokine release) provides a functional starting point for target deconvolution, even if the direct binder is unknown.

  • Methodology (Example: Anti-cancer screen):

    • Plate a panel of human cancer cell lines (e.g., NCI-60) in 96-well plates.

    • Treat cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

    • Self-Validation: A selective effect in certain cell lines over others (a "response signature") is more valuable than broad, non-specific toxicity. This signature can be correlated with genomic or proteomic datasets to generate hypotheses about the compound's target (e.g., if all sensitive cells overexpress a particular kinase).

Phase 2: Rigorous Target Validation

Once putative targets are identified, their direct interaction with the compound must be confirmed and quantified using orthogonal, biophysical methods.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To confirm a direct physical interaction between the compound and a putative target protein and to determine binding kinetics (kₐ, kₔ) and affinity (Kₔ).

  • Rationale: SPR provides real-time, label-free measurement of binding, offering a higher level of evidence than primary screening assays.

  • Methodology:

    • Immobilize the purified recombinant target protein onto a sensor chip (e.g., a Biacore™ CM5 chip) via amine coupling.

    • Prepare a series of compound dilutions in running buffer (e.g., HBS-EP+), including a zero-concentration blank.

    • Inject the compound solutions over the sensor surface and a reference flow cell (without protein) in increasing concentrations.

    • Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

    • Self-Validation: The binding data must fit a 1:1 Langmuir binding model or other appropriate kinetic models. The derived affinity (Kₔ) should be consistent with the potency observed in functional assays (IC₅₀ or EC₅₀).

Phase 3: Pathway Analysis and Mechanistic Confirmation

With a validated target, the focus shifts to understanding the downstream cellular consequences of this interaction.

Signaling_Pathway Receptor Validated Target (e.g., Kinase) Substrate Substrate A Receptor->Substrate Phosphorylation Compound {Tert-butyl 3-(2-hydroxyethoxy) azetidine-1-carboxylate} Compound->Receptor Inhibition pSubstrate Phospho-Substrate A Downstream Downstream Effector B pSubstrate->Downstream Signal Transduction pDownstream Phospho-Effector B Response Cellular Response (e.g., Gene Expression) pDownstream->Response

Hypothetical signaling pathway inhibition.

Protocol 4: Western Blotting for Target-Dependent Signaling

  • Objective: To measure changes in the phosphorylation state or expression level of proteins downstream of the validated target.

  • Rationale: This directly links the target engagement to a functional cellular signaling pathway.

  • Methodology (Example: Kinase Target):

    • Culture a responsive cell line to 70-80% confluency.

    • Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for a defined period (e.g., 2 hours). Include a vehicle (DMSO) control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of a known substrate of the target kinase, and subsequently with an antibody against the total protein for that substrate as a loading control.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Self-Validation: A dose-dependent decrease in the phosphorylation of the substrate, without a change in the total protein level, provides strong evidence of on-target activity in a cellular context.

The Path Forward: Structure-Activity Relationship (SAR)

To solidify the MoA, it is crucial to demonstrate that the observed biological activity is tied to the specific chemical structure. A preliminary SAR exploration would involve synthesizing and testing key analogs.

Analog NumberProposed ModificationRationale
1 Removal of Boc group (acid-mediated deprotection)To determine if the free azetidine nitrogen is required for activity (i.e., if the parent compound is a prodrug).
2 Methylation of the terminal hydroxyl groupTo probe the importance of the hydrogen bond donating capability of the side chain.
3 Replacement of azetidine with a pyrrolidine ringTo assess the impact of the strained 4-membered ring versus a less-strained 5-membered ring.

Testing these analogs in the validated binding and functional assays would confirm whether the key structural motifs are essential for the observed activity, providing the final layer of validation for the proposed mechanism of action.

Conclusion

While the mechanism of action for tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is presently unknown, its constituent chemical features make it a compelling subject for pharmacological investigation. The systematic, multi-phase workflow detailed in this guide provides a robust and self-validating strategy for any research team to undertake this challenge. By integrating broad-based screening, rigorous biophysical validation, and detailed cellular pathway analysis, researchers can effectively de-orphan this and other novel chemical entities, potentially uncovering new scaffolds for future therapeutic development.

References

  • International Union of Pure and Applied Chemistry. (2021). Synthesis and Characterization of a Novel Azetidine Derivative. IJARSCT. [Link]

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  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • CAS. (n.d.). 4-(2-Hydroxyethoxy)benzaldehyde. CAS Common Chemistry. [Link]

  • precisionFDA. (n.d.). 2-(2-HYDROXYETHOXY)ETHYL 2-HYDROXYBENZOATE. precisionFDA. [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;hydrate. PubChem. [Link]

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Methodological & Application

Application Notes and Protocols for the Incorporation of Azetidine Linkers into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable linkers in drug discovery and development. Their inherent conformational rigidity and unique stereochemical properties offer significant advantages over traditional aliphatic linkers, influencing the pharmacokinetic and pharmacodynamic profiles of small molecules, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This comprehensive guide provides a detailed exploration of the protocols and methodologies for the synthesis of functionalized azetidines and their strategic incorporation into larger molecular scaffolds. We delve into the rationale behind experimental choices, offering field-proven insights to empower researchers in leveraging the full potential of azetidine linkers for the development of next-generation therapeutics.

The Azetidine Moiety: A Constrained Linker with Unconventional Advantages

The strategic incorporation of linker units is a cornerstone of modern medicinal chemistry, influencing a molecule's solubility, metabolic stability, and target engagement. While flexible alkyl chains have been the traditional choice, the entropic penalty associated with their conformational freedom can lead to reduced binding affinity. Azetidine linkers, by contrast, offer a semi-rigid scaffold that pre-organizes the appended functionalities in a well-defined spatial orientation, potentially minimizing this entropic loss upon binding.[1] This conformational constraint is a key attribute that has propelled the adoption of azetidines in drug design.[2]

The strained four-membered ring of azetidine also imparts unique electronic properties and can serve as a bioisosteric replacement for other common functionalities, influencing the overall polarity and membrane permeability of a molecule.[3] Furthermore, the nitrogen atom within the azetidine ring provides a convenient handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The successful integration of azetidine moieties in approved drugs such as the antihypertensive agent Azelnidipine underscores their therapeutic potential.[1]

Key Advantages of Azetidine Linkers:

  • Conformational Rigidity: Reduces the entropic penalty of binding, potentially increasing potency.[1]

  • Improved Physicochemical Properties: Can enhance solubility and metabolic stability compared to flexible linkers.

  • Precise Vectorial Orientation: Allows for the controlled positioning of functional groups or payload molecules.

  • Versatile Synthetic Handles: The azetidine nitrogen and carbon backbone can be readily functionalized.[4][5]

  • Bioisosteric Replacement: Can serve as a substitute for other small rings or functional groups, modulating biological activity.[3]

Synthetic Strategies for Functionalized Azetidine Building Blocks

The effective incorporation of azetidine linkers hinges on the availability of suitably functionalized building blocks. A variety of synthetic methods have been developed to access mono- and di-substituted azetidines, providing chemists with a toolbox to tailor the linker to their specific needs.

Intramolecular Cyclization: The Cornerstone of Azetidine Synthesis

The most prevalent and versatile approach to constructing the azetidine ring is through intramolecular cyclization of a γ-amino alcohol or a related precursor.[6] This strategy involves the formation of a carbon-nitrogen bond to close the four-membered ring.

General Workflow for Intramolecular Cyclization:

G cluster_0 Preparation of Precursor cluster_1 Cyclization cluster_2 Functionalization (Optional) start γ-Amino Alcohol step1 Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) start->step1 step2 Base-Mediated Ring Closure step1->step2 step3 N- or C-Functionalization step2->step3 end Functionalized Azetidine step3->end

Figure 1: General workflow for azetidine synthesis via intramolecular cyclization.

Protocol 2.1.1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a common method for preparing a versatile azetidine building block.

Materials:

  • 3-(Boc-amino)-1,2-propanediol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Mesylation: Dissolve 3-(Boc-amino)-1,2-propanediol (1.0 eq) and TEA (2.5 eq) in DCM at 0 °C. Add MsCl (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude dimesylate in a suitable solvent (e.g., THF, isopropanol). Add an aqueous solution of NaOH (e.g., 6 M) and heat the mixture to reflux for 4-6 hours.

  • Purification: After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford N-Boc-3-hydroxyazetidine.

Causality and Experimental Choices:

  • The use of a Boc protecting group on the nitrogen prevents unwanted side reactions and can be readily removed under acidic conditions for subsequent functionalization.

  • Mesylation activates the hydroxyl groups, transforming them into good leaving groups for the intramolecular nucleophilic substitution.

  • A strong base like NaOH is required to deprotonate the amine and facilitate the ring-closing cyclization.

[2+2] Cycloaddition Reactions

Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes offer a direct route to functionalized azetidines.[7][8] These methods are particularly powerful for creating highly substituted and stereochemically complex azetidine rings. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a classic example.[7] Recent advances have enabled these reactions to proceed under visible light, offering a milder alternative to UV irradiation.[7][8]

Protocol 2.2.1: Visible-Light-Mediated Intramolecular aza Paternò-Büchi Reaction

This protocol is adapted from recent literature for the synthesis of bicyclic azetidines.[7]

Materials:

  • Imine-alkene precursor

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Solvent (e.g., THF, acetonitrile)

  • Inert gas (e.g., nitrogen, argon)

  • Visible light source (e.g., blue LED)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the imine-alkene precursor and the photocatalyst (typically 0.5-2 mol%) in the chosen solvent.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Irradiate the reaction mixture with a visible light source at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by silica gel chromatography to yield the bicyclic azetidine.

Causality and Experimental Choices:

  • The photocatalyst absorbs visible light and transfers energy to the imine or alkene, promoting it to an excited state that can undergo the [2+2] cycloaddition.

  • The intramolecular nature of the reaction often leads to high diastereoselectivity due to the conformational constraints of the tether connecting the imine and alkene.

  • The use of visible light provides a milder and more selective method compared to traditional UV photochemistry, which can sometimes lead to side reactions.[7][8]

Incorporating Azetidine Linkers into Target Molecules

Once a functionalized azetidine building block is in hand, it can be incorporated into a larger molecule through standard coupling reactions. The choice of strategy depends on the desired point of attachment and the functional groups present on both the azetidine and the target molecule.

N-Functionalization of the Azetidine Ring

The secondary amine of an unprotected azetidine is a versatile handle for introducing the linker.

Common N-Functionalization Reactions:

Reaction TypeReagents and ConditionsResulting Linkage
Reductive Amination Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)C-N bond
Amide Coupling Carboxylic acid, coupling agent (e.g., HATU, HOBt, EDC)Amide bond
Sulfonamide Formation Sulfonyl chloride, base (e.g., TEA, pyridine)Sulfonamide bond
Nucleophilic Aromatic Substitution (SNAr) Activated aryl halide, baseC-N (aryl) bond

Protocol 3.1.1: Amide Coupling to an Azetidine-3-carboxylic Acid Linker

This protocol describes the incorporation of an azetidine linker via amide bond formation, a common strategy in the synthesis of PROTACs and other bioconjugates.[9]

G cluster_0 Activation cluster_1 Coupling start Molecule-COOH step1 Activate with Coupling Reagent (e.g., HATU, HOBt, EDC) start->step1 step2 Amide Bond Formation step1->step2 azetidine Azetidine-NH azetidine->step2 end Molecule-CO-N-Azetidine step2->end

Figure 2: Workflow for amide coupling to an azetidine linker.

Materials:

  • Molecule with a carboxylic acid functional group

  • Azetidine (e.g., azetidine-3-carboxylic acid methyl ester, with the ester serving as a protecting group for the other end of the linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Activation: Dissolve the carboxylic acid-containing molecule (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF. Stir at room temperature for 15-20 minutes.

  • Coupling: Add the azetidine derivative (1.2 eq) to the activated carboxylic acid solution. Stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by silica gel chromatography or preparative HPLC.

Causality and Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when dealing with chiral molecules.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the acid formed during the reaction.

  • DMF is a polar aprotic solvent that is excellent for dissolving a wide range of organic molecules and promoting the coupling reaction.

C-Functionalization of the Azetidine Ring

Functionalization at the carbon backbone of the azetidine ring allows for the creation of more complex and rigid linker architectures. C3-substituted azetidines are particularly common.

Protocol 3.2.1: C3-Arylation of an N-Protected Azetidine

This protocol, inspired by advances in C-H functionalization, demonstrates a method for directly attaching an aryl group to the C3 position of an azetidine.[10]

Materials:

  • N-protected azetidine (e.g., N-Boc-azetidine)

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In an oven-dried flask, combine the N-protected azetidine (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., 5 mol%), ligand (e.g., 10 mol%), and base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reaction: Add the degassed solvent and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by silica gel chromatography.

Causality and Experimental Choices:

  • The palladium catalyst is essential for the carbon-carbon bond-forming cross-coupling reaction.

  • The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • The base is required to neutralize the acid generated during the reaction and to facilitate the reductive elimination step.

Applications in Drug Discovery and Bioconjugation

The unique properties of azetidine linkers have led to their increasing use in various areas of therapeutic development.

Small Molecule Drug Discovery

In small molecule design, azetidine linkers can be used to rigidly connect two pharmacophoric elements, optimizing their interaction with a target protein.[11][12] This can lead to significant improvements in potency and selectivity. The conformational constraint can also improve metabolic stability by shielding metabolically labile sites.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in connecting the antibody to the cytotoxic payload. Azetidine-containing linkers can provide a stable and well-defined connection, ensuring that the payload is released only upon internalization into the target cell.[9] Their rigidity can also influence the overall hydrophobicity of the ADC, impacting its aggregation propensity and pharmacokinetic profile.

PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is critical for achieving a productive ternary complex between the target, the PROTAC, and the E3 ligase. Azetidine linkers can provide the necessary rigidity and vectorality to properly orient the two binding elements, leading to enhanced degradation efficiency.[9][13]

Conclusion

The incorporation of azetidine linkers represents a powerful strategy for modulating the properties of therapeutic molecules. By providing conformational constraint and versatile synthetic handles, these four-membered heterocycles offer a distinct advantage over traditional flexible linkers. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to effectively synthesize and integrate azetidine linkers into their drug discovery and development programs, ultimately contributing to the creation of more effective and safer medicines. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and utility of this valuable chemical motif.[5][14]

References

  • Gamm, A. et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 11(1), 5333. [Link]

  • Gamm, A. et al. (2020). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. ChemRxiv. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Zhao, C. et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 607-621. [Link]

  • Isidro-Llobet, A. et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(40), 14211-14216. [Link]

  • Li, Z. et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 546. [Link]

  • Makarov, M. V., & Gulevskaya, A. V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2568-2586. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-261. [Link]

  • Schindler, C. S. et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. [Link]

  • Mykhailiuk, P. K. et al. (2024). “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. [Link]

  • Mykhailiuk, P. K. et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]

  • Scott, J. S. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629-1634. [Link]

  • Li, Y. et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Analytical Biochemistry, 432(2), 116-125. [Link]

  • White, P. B. et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10413-10419. [Link]

Sources

Application Note: Versatile Functionalization of the Hydroxyethyl Side Chain on N-Boc-Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine ring is a privileged four-membered heterocyclic scaffold increasingly found in medicinal chemistry.[1] Its rigid, three-dimensional structure serves as a valuable design element, enabling chemists to fine-tune the physicochemical properties of drug candidates. Specifically, 1-(tert-butoxycarbonyl)azetidin-3-yl scaffolds bearing functionalized side chains are versatile building blocks for creating novel molecular architectures.[1][2] This application note provides a detailed guide for the chemical modification of the primary alcohol on the ethyl side chain of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key intermediate for library synthesis and lead optimization.

The primary hydroxyl group offers a rich handle for a variety of chemical transformations. We will explore several high-yield, reliable protocols for oxidation, etherification, esterification, and conversion to leaving groups for subsequent nucleophilic substitution. Each protocol is designed to be robust and includes explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Core Workflow Overview

The functionalization strategies detailed herein branch from the common starting material, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. The following diagram illustrates the primary transformations covered in this guide.

G SM N-Boc-(azetidin-3-yl)ethanol (Starting Material) Aldehyde Aldehyde SM->Aldehyde Mild Oxidation (DMP, Swern) Ether Ether (O-Alkylation) SM->Ether Williamson Ether Synthesis Ester Ester (O-Acylation) SM->Ester Acylation / Esterification (EDC, Acyl Chlorides) Halide Halide / Sulfonate (Leaving Group) SM->Halide Tosylation / Halogenation (TsCl, SOCl₂) Acid Carboxylic Acid Aldehyde->Acid Strong Oxidation (Pinnick) Subst_Product Substitution Products (Azides, Amines, etc.) Halide->Subst_Product Nucleophilic Substitution (NaN₃, R₂NH)

Caption: Key functionalization pathways for N-Boc-(azetidin-3-yl)ethanol.

Oxidation of the Hydroxyethyl Side Chain

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid provides access to a vast array of subsequent reactions, including reductive amination, Wittig reactions, and amide bond formations. The choice of oxidant is critical to control the extent of oxidation and avoid side reactions.

Protocol 1.1: Mild Oxidation to the Aldehyde using Dess-Martin Periodinane (DMP)

Principle: Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes with minimal risk of over-oxidation. The reaction proceeds quickly at room temperature and is compatible with the acid-sensitive N-Boc protecting group.

Materials:

  • tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. The use of a slight excess of DMP ensures complete conversion.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Typical eluent: 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the mixture with DCM. Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The thiosulfate reduces excess DMP.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by flash column chromatography on silica gel.

Data Summary Table:

ReagentEquivalentsTypical YieldPurity (by ¹H NMR)Notes
DMP1.285-95%>95%Mild, fast, but expensive and potentially explosive on large scale.
SO₃•Py3.080-90%>95%Parikh-Doering oxidation; cheaper and safer for scale-up.
Protocol 1.2: Swern Oxidation to the Aldehyde

Principle: The Swern oxidation uses oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), which then oxidizes the alcohol.[3] It is a powerful, reliable method that avoids heavy metals and is highly effective for sensitive substrates. Precise temperature control is crucial to prevent side reactions.

G Start 1. Activate DMSO with Oxalyl Chloride (DCM, -78 °C) Add_Alcohol 2. Add Alcohol Solution (-78 °C) Start->Add_Alcohol Add_Base 3. Add Hindered Base (e.g., Et₃N) (-78 °C to RT) Add_Alcohol->Add_Base Quench 4. Aqueous Work-up Add_Base->Quench Product Aldehyde Product Quench->Product

Caption: Workflow for a typical Swern oxidation protocol.

Procedure:

  • Add oxalyl chloride (1.5 eq) to anhydrous DCM (0.2 M) in a flame-dried flask under nitrogen and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Add a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (Et₃N, 5.0 eq) dropwise. The triethylamine acts as a non-nucleophilic base to induce the elimination reaction that forms the aldehyde.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

O-Alkylation and O-Acylation

Ether and ester linkages are fundamental in medicinal chemistry for modifying polarity, metabolic stability, and target engagement.

Protocol 2.1: Williamson Ether Synthesis (O-Alkylation)

Principle: This classic method involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., halide or sulfonate) on an alkylating agent. The choice of base is critical to ensure efficient deprotonation without affecting the N-Boc group.

Materials:

  • tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • To a stirred suspension of NaH (1.3 eq, washed with hexanes to remove oil) in anhydrous THF (0.2 M) at 0 °C under nitrogen, add a solution of the alcohol (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary Table:

BaseSolventTemperatureTypical YieldNotes
NaHTHF/DMF0 °C to RT70-90%Irreversible deprotonation; requires anhydrous conditions.
K₂CO₃AcetonitrileReflux50-70%Milder conditions, suitable for activated halides.
Protocol 2.2: Esterification using EDC Coupling

Principle: For forming esters from carboxylic acids, a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly effective. EDC activates the carboxylic acid, allowing for nucleophilic attack by the alcohol under mild conditions. DMAP (4-Dimethylaminopyridine) is often added as a catalyst.

Materials:

  • tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

  • Carboxylic acid of choice (e.g., Acetic acid, Benzoic acid)

  • EDC•HCl

  • DMAP

  • Anhydrous DCM

Procedure:

  • Combine the alcohol (1.0 eq), carboxylic acid (1.2 eq), EDC•HCl (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M).

  • Stir the mixture at room temperature under a nitrogen atmosphere. The reaction is typically complete in 4-12 hours.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Conversion to Leaving Groups and Nucleophilic Substitution

Converting the hydroxyl group into a good leaving group, such as a tosylate or a halide, is a critical step for introducing a wide range of functionalities via nucleophilic substitution (Sₙ2) reactions.

Protocol 3.1: Tosylation of the Primary Alcohol

Principle: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylate is an excellent leaving group, stable enough to be isolated but highly reactive towards nucleophiles.

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM or pyridine at 0 °C.

  • Add triethylamine (1.5 eq, if using DCM) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until TLC analysis indicates full consumption of the starting material.

  • Quench with water and extract with DCM.

  • Wash the combined organic layers with 1 M HCl (to remove base), water, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. The crude tosylate is often used directly in the next step without further purification.

Protocol 3.2: Nucleophilic Substitution with Sodium Azide

Principle: The tosylate prepared in the previous step can be readily displaced by a variety of nucleophiles. This protocol demonstrates the synthesis of an alkyl azide, a versatile intermediate for click chemistry or reduction to a primary amine.

Procedure:

  • Dissolve the crude tosylate (1.0 eq) from Protocol 3.1 in anhydrous DMF (0.2 M).

  • Add sodium azide (NaN₃, 3.0 eq). The large excess of the nucleophile drives the reaction to completion.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts thoroughly with water (to remove DMF) and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the crude azide, which can be purified by column chromatography.

References

  • Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. [Link]

  • Arkivoc. (n.d.). A straightforward synthesis of 3-substituted azetidinic amino acids. [Link]

  • ACS Publications. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

  • American Chemical Society. (n.d.). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. [Link]

  • PubMed Central. (n.d.). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Boc-Protected Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TECH-AZET-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Boc-protected azetidines. These four-membered nitrogen heterocycles are high-value scaffolds in medicinal chemistry due to their ability to lower lipophilicity and improve metabolic stability compared to larger rings. However, they present a unique stability paradox :

  • Ring Strain: The azetidine ring possesses approximately 25.4 kcal/mol of strain energy [1].[1] While more stable than three-membered aziridines, they remain susceptible to ring-opening reactions.

  • Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is designed to be acid-labile. However, the conditions required to remove the Boc group (strong acid) are often the same conditions that can trigger catastrophic ring opening or polymerization of the azetidine core [2].

This guide provides the protocols necessary to navigate these competing reactivities.

Mechanism of Degradation (Root Cause Analysis)

To prevent degradation, you must understand the failure modes. The diagram below illustrates the divergent pathways an N-Boc azetidine can take when exposed to stress (Acid/Heat).

Visualizing Degradation Pathways

AzetidineStability Start N-Boc Azetidine (Stored Compound) Stress Trigger: Acid Trace / Heat / Moisture Start->Stress Exposure Intermed Protonated Intermediate (Activated Species) Stress->Intermed Protonation PathA Path A: Desired Deprotection (Controlled Acidolysis) Intermed->PathA Loss of t-Butyl Cation PathB Path B: Ring Opening (Nucleophilic Attack) Intermed->PathB Attack by H2O/Nu- PathC Path C: Polymerization (Cationic Ring-Opening) Intermed->PathC Attack by Azetidine monomer ProdA Azetidinium Salt (Stable if dry) PathA->ProdA ProdB Linear Amino Alcohol (Irreversible Impurity) PathB->ProdB ProdC Poly(propylenimine) Oligomers (Viscous Oil) PathC->ProdC

Figure 1: Decision tree showing how environmental triggers dictate the fate of Boc-azetidines. Path A is the goal during synthesis; Paths B and C are storage failures.

Storage Protocol (The Gold Standard)

Improper storage is the #1 cause of "oily" degradation. Follow this matrix to ensure shelf-life integrity.

Storage Condition Matrix
ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer) Reduces kinetic energy, slowing spontaneous ring-opening and decarboxylation.
Atmosphere Argon or Nitrogen Prevents moisture ingress. Water can act as a nucleophile, opening the strained ring (Hydrolysis).
Physical State Solid (Crystalline) The crystal lattice provides a barrier to intermolecular reactions (polymerization). Oils are highly risky.
Container Amber Glass + Parafilm Amber glass blocks UV (though azetidines are not highly photo-labile, this is GLP standard). Parafilm ensures seal integrity.
Acidity Strictly Neutral CRITICAL: Ensure no residual acid (TFA/HCl) remains from previous steps. Trace acid catalyzes degradation over time [3].

Troubleshooting Guide (Q&A)

Scenario A: Physical Appearance Changes

Q: My white crystalline Boc-azetidine has turned into a yellow, viscous oil. Can I purify it?

  • Diagnosis: This indicates Cationic Ring-Opening Polymerization [4].[2] The yellow color often comes from conjugated impurities or oxidation, while the viscosity confirms oligomer formation.

  • Action: Discard. Polymerization is irreversible. Recrystallization is rarely successful because the oligomers act as a solvent, preventing the monomer from crystallizing.

  • Prevention: Ensure the compound is completely free of acid traces before storage. Wash organic layers with saturated NaHCO₃ twice during workup.

Scenario B: Unexpected NMR Signals

Q: I see new peaks in the aliphatic region (1.5 - 3.5 ppm) and a loss of the distinct ring signals.

  • Diagnosis: Ring opening has occurred.[2][3]

    • Azetidine Ring Signals: Typically appear around

      
       3.5–4.5 ppm (broad multiplets).
      
    • Linear Signals: Ring opening relaxes the structure, shifting protons upfield to the

      
       1.5–3.0 ppm range (typical alkyl amine/alcohol shifts).
      
  • Action: Check the integration of the Boc peak (1.45 ppm). If Boc is intact but ring signals are gone, you have a linear N-Boc amino alcohol impurity caused by moisture (Hydrolysis).

Scenario C: Deprotection Issues

Q: When I remove the Boc group with TFA, my yield is low. Where did the product go?

  • Diagnosis: You likely triggered Path B (Figure 1) . If the reaction gets too hot or runs too long, the acid attacks the ring strain rather than just the Boc carbamate.

  • Protocol Fix:

    • Use HCl in Dioxane (4M) or TFA/DCM (1:1) at 0°C , not room temperature.

    • Monitor strictly: Quench immediately upon disappearance of starting material.

    • Avoid aqueous workup if possible: Precipitate the amine salt with cold diethyl ether to avoid exposing the free (and highly unstable) azetidine base to water [5].

Frequently Asked Questions (FAQs)

Q1: Can I store Boc-azetidine in solution (e.g., DCM or DMSO)? A: No. Solution storage increases the "effective concentration" for intermolecular collisions, promoting polymerization. Furthermore, chlorinated solvents (DCM, Chloroform) can slowly generate HCl over time due to photodecomposition, which will catalyze degradation. Always store as a dry solid.

Q2: I need to ship this compound. Is dry ice required? A: For standard N-Boc azetidine: Blue Ice (4°C) is sufficient for transit (<72 hours). For functionalized azetidines (e.g., 3-iodo-azetidine or 3-hydroxy-azetidine): Dry Ice (-78°C) is recommended due to the "neighboring group effect," where substituents can accelerate ring opening [1].

Q3: Is the free base or the salt more stable? A: The Salt form (e.g., Hydrochloride or Trifluoroacetate) is significantly more stable than the free base. The free base has a lone pair on the nitrogen that is highly nucleophilic and basic, increasing the risk of self-polymerization. If you must deprotect, keep the product as the salt until the exact moment of the next reaction.

References

  • G. S. Singh et al. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 2021.[1]

  • J. A. Burkhard et al. "Synthesis and Structural Analysis of a New Class of Azetidines." Journal of Organic Chemistry, 2010.

  • Pfizer/NIH Study. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.

  • Goethals, E. J. "Cationic Ring-Opening Polymerization of Azetidines." Makromolekulare Chemie, 1974.

  • BenchChem Technical Guide. "The Azetidine Ring: Stability and Reactivity." BenchChem Support, 2025.[4]

Sources

Technical Support Center: Overcoming Solubility Challenges with Azetidine-Based Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine-based linkers. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique advantages of azetidine linkers in their therapeutic constructs, such as Antibody-Drug Conjugates (ADCs), and encountering solubility hurdles. Here, we provide expert-driven insights, troubleshooting protocols, and strategic solutions to help you navigate and overcome these critical challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of azetidine-based linker-payloads.

Q1: We've conjugated our novel azetidine-based linker-payload to our antibody, and now the final ADC is precipitating out of our standard PBS buffer. Why is this happening?

A: This is a frequent observation driven by a fundamental principle: the conjugation of hydrophobic small-molecule payloads onto a large antibody scaffold significantly increases the overall hydrophobicity of the final conjugate.[][2] Azetidine linkers, while offering excellent stability and controlled release, can be inherently hydrophobic depending on their substitution patterns. When multiple linker-payloads are attached, especially at a high drug-to-antibody ratio (DAR), they can create lipophilic "patches" on the antibody surface. In aqueous buffers like PBS, these patches promote intermolecular hydrophobic interactions, leading to aggregation and precipitation.[3][]

Q2: What is the very first diagnostic step we should take when troubleshooting this precipitation?

A: The first step is to systematically determine at which stage the solubility issue arises. Pinpointing the exact step is crucial for efficient troubleshooting. You should visually inspect for turbidity or use a spectrophotometer to measure light scattering (e.g., at 350-600 nm) at these key points:

  • After linker-payload dissolution: Is the linker-payload itself soluble in the conjugation reaction buffer (often containing a co-solvent)?

  • During the conjugation reaction: Does precipitation occur as the reaction progresses?

  • Post-purification: After removing unconjugated linker-payload (e.g., via SEC or TFF), is the purified ADC soluble in the final formulation buffer?

  • During concentration: Does the ADC precipitate when concentrated to the desired therapeutic dose?

This will isolate the problem to either the linker-payload reagent, the reaction conditions, or the stability of the final conjugate.

Q3: Can simply changing the buffer pH or salt concentration resolve our ADC solubility issues?

A: Yes, in some cases, buffer optimization can provide a significant improvement. The solubility of an ADC is influenced by the overall surface charge of the protein. Moving the buffer pH further away from the isoelectric point (pI) of the ADC will increase its net charge, enhancing electrostatic repulsion between molecules and potentially preventing aggregation. For instance, if your ADC has a pI of 8.0, formulating at pH 5.5-6.5 or pH 9.0 could improve solubility. However, you must ensure the chosen pH does not compromise the stability of the antibody, linker, or payload. Salt concentration can also modulate solubility, but its effect is complex and must be empirically tested.

Q4: We are aiming for a high DAR for maximum efficacy. At what DAR value does solubility typically become a major obstacle?

A: While there is no universal number, solubility and aggregation challenges are commonly observed to increase significantly when the DAR exceeds 4.[5] For highly hydrophobic payloads, even a DAR of 2 can sometimes present issues. The propensity for aggregation is a cumulative effect of the number of conjugated payloads and the intrinsic hydrophobicity of the specific linker-payload combination.[][2] If a high DAR of 8 is desired, it is often necessary to proactively incorporate solubility-enhancing modifications into the linker design itself.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving specific solubility problems encountered during the experimental workflow.

Problem: Precipitation Observed During the Conjugation Reaction

Causality: Precipitation during the reaction itself often points to one of two root causes: (1) The linker-payload has poor solubility in the aqueous buffer component, crashing out before it can efficiently react with the antibody, or (2) The partially conjugated ADC intermediates are already becoming too hydrophobic to remain in solution under the reaction conditions.

Mitigation Strategies & Solutions:

  • Introduce an Organic Co-solvent: This is the most common and effective first-line solution. Adding a water-miscible organic co-solvent like DMSO, DMA, or NMP to the reaction buffer (typically 5-15% v/v) can dramatically increase the solubility of the hydrophobic linker-payload. It is critical to perform pilot studies to ensure the chosen co-solvent and its concentration do not denature or damage the antibody.

  • Optimize the Rate of Addition: Instead of adding the linker-payload stock as a single bolus, perform a slow, stepwise, or continuous addition using a syringe pump. This maintains a low instantaneous concentration of the free linker-payload in the reaction mixture, preventing it from exceeding its solubility limit while still allowing the conjugation reaction to proceed.

  • Adjust Reaction pH: While the primary goal of pH is to ensure the reactivity of the target amino acid (e.g., pH ~7.5-8.5 for lysine acylation, or pH ~6.5-7.5 for cysteine maleimide reaction), minor adjustments within this range can sometimes improve the solubility of the linker-payload or the ADC intermediates.

Problem: The Purified ADC Shows Poor Solubility and Forms Aggregates in Formulation Buffer

Causality: If the conjugation is successful but the purified ADC is not stable in the final aqueous buffer, the issue lies with the high overall hydrophobicity of the final product. This leads to irreversible aggregation, which is detrimental to manufacturability, stability, and can pose an immunogenicity risk.[6]

Mitigation Strategies & Solutions:

  • Formulation with Excipients: Develop a robust formulation buffer. This involves screening excipients designed to mitigate hydrophobic interactions and stabilize proteins.[7]

    • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (at 0.01-0.1%) are highly effective at preventing aggregation by disrupting hydrophobic interfaces.

    • Sugars/Polyols: Stabilizers like sucrose, trehalose, or mannitol can protect the antibody structure and reduce aggregation during storage and freeze-thaw cycles.

    • Amino Acids: Certain amino acids, such as arginine and histidine, can act as aggregation suppressors.

  • Lyophilization: For ADCs that cannot be stabilized in a liquid formulation, lyophilization (freeze-drying) is a standard strategy.[8] By removing water, intermolecular interactions are minimized, providing excellent long-term stability. A carefully designed lyophilization cycle with appropriate cryo/lyoprotectants (like sucrose or trehalose) is essential.

  • Re-evaluate Linker Chemistry (Long-term strategy): If formulation strategies are insufficient, the most robust solution is to redesign the linker to be more hydrophilic. This is a fundamental approach to solving the root cause of the problem.[9][10]

Section 3: Strategic Solutions for Enhancing Linker Solubility

Proactively designing solubility into your azetidine linker is the most effective way to prevent downstream issues, especially when working with very hydrophobic payloads or aiming for a high DAR.

3.1: Chemical Modification of the Azetidine Linker

The core principle is to balance the hydrophobicity of the payload with the hydrophilicity of the linker.

  • Incorporating Polyethylene Glycol (PEG) Spacers: Adding discrete PEG units (e.g., PEG4, PEG8, PEG12) into the linker structure is a widely used and highly effective strategy.[][9] The ethylene glycol units coordinate with water molecules, forming a hydration shell that masks hydrophobicity and improves solubility.[11] PEGylation can also improve the pharmacokinetic properties of the ADC.[]

  • Introducing Ionizable Groups: Incorporating charged moieties can dramatically increase aqueous solubility.[9]

    • Sulfonates (-SO₃⁻): Adding a sulfonate group creates a permanent negative charge and provides a significant boost in hydrophilicity. N-acyl sulfonamide linkers are one example of this approach.[12]

    • Phosphates (-PO₄²⁻): Phosphate diester linkers have been shown to be highly hydrophilic and can mitigate aggregation.[13]

    • Carboxylates (-COO⁻): While less impactful than sulfonates, adding carboxylic acid groups can also enhance solubility, particularly at pH values above their pKa.

Data Presentation: Impact of Linker Modification on Solubility

The following table provides representative data on how linker modifications can impact the solubility of a model ADC.

Linker Design Modification Payload Avg. DAR HIC Retention Time (min) *% Aggregation (by SEC)
Azetidine-Val-Cit-PABNone (Control)MMAE4.125.815.2%
Azetidine-PEG4-Val-Cit-PABLinear PEG4MMAE4.021.34.5%
Azetidine-PEG8-Val-Cit-PABLinear PEG8MMAE4.218.91.8%
Azetidine(SO₃)-Val-Cit-PABSulfonate GroupMMAE3.915.4<0.5%

*A shorter retention time on Hydrophobic Interaction Chromatography (HIC) indicates lower overall hydrophobicity.

Section 4: Key Experimental Protocols

Protocol 4.1: Step-by-Step Solubility Assessment of a Final ADC Construct

This protocol uses a centrifugation-based method to quantify the soluble fraction of an ADC.

  • Sample Preparation: Prepare the purified ADC in the target formulation buffer at a concentration of 1 mg/mL. Prepare at least three replicates.

  • Initial Measurement: Before centrifugation, measure the precise protein concentration of each sample using a validated method (e.g., UV-Vis at 280 nm, BCA assay, or CD spectroscopy).[14][15] This is your "Total Protein" value.

  • Stress/Incubation (Optional): To assess stability, you can incubate the samples under stress conditions (e.g., 40°C for 24 hours) or subject them to a freeze-thaw cycle.

  • High-Speed Centrifugation: Centrifuge the samples at a high speed (e.g., >14,000 x g) for 30 minutes at 4°C to pellet any insoluble aggregates.

  • Supernatant Collection: Carefully collect the supernatant from each tube without disturbing the pellet (if any is visible).

  • Final Measurement: Measure the protein concentration of the supernatant. This is your "Soluble Protein" value.

  • Calculation: Calculate the percentage of soluble protein as: % Soluble = ( [Soluble Protein] / [Total Protein] ) * 100

A result >95% is generally considered good, while values below 90% indicate a significant solubility or aggregation problem that needs to be addressed.

Section 5: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for ADC Solubility Issues

G start Start: Precipitation or Turbidity Observed q1 At which step? start->q1 step1 During Conjugation Reaction q1->step1 Reaction step2 Post-Purification or During Concentration q1->step2 Formulation cause1 Potential Cause: Poor Linker-Payload Solubility in Buffer step1->cause1 cause2 Potential Cause: High Hydrophobicity of Final ADC Construct step2->cause2 sol1a Solution: Add 5-15% Co-solvent (e.g., DMSO, DMA) cause1->sol1a sol1b Solution: Use Slow/Stepwise Addition of Linker cause1->sol1b sol2a Solution: Formulate with Excipients (e.g., Polysorbate, Sucrose) cause2->sol2a sol2b Solution: Optimize Buffer pH Away from pI cause2->sol2b sol2c Solution: Consider Lyophilization cause2->sol2c rethink If issues persist: Redesign Linker with Hydrophilic Moieties (PEG, Sulfonate) sol1a->rethink sol1b->rethink sol2c->rethink

Caption: A decision tree for troubleshooting common ADC solubility problems.

Diagram 2: Impact of Hydrophilic Modification on Linker Structure

G cluster_0 A) Standard Hydrophobic Linker cluster_1 B) Hydrophilically Modified Linker a_ab Antibody a_az Azetidine a_ab->a_az a_core Hydrophobic Core (e.g., Val-Cit-PAB) a_az->a_core a_pl Payload (Hydrophobic) a_core->a_pl b_ab Antibody b_az Azetidine b_ab->b_az b_mod Hydrophilic Spacer (e.g., -PEG8- or -SO3-) b_az->b_mod b_core Core (e.g., Val-Cit-PAB) b_mod->b_core b_pl Payload (Hydrophobic) b_core->b_pl

Caption: Comparison of a standard vs. a hydrophilically modified linker.

Section 6: References

  • St. Amant, A. H., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Spidel, J. (2022). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. European Biotechnology. [Link]

  • Green, O., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. [Link]

  • Conilh, L., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research. [Link]

  • BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. [Link]

  • Dal Corso, A., et al. (2017). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Bioconjugate Chemistry. [Link]

  • ProJect Pharmaceutics. ADC Formulation Development. [Link]

  • Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Advances. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Keefe, A. J., et al. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility. Nature Communications. [Link]

  • Grawunder, U., et al. (2023). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. MABS. [Link]

  • Wang, L., et al. (2015). Method To Determine Protein Concentration in the Protein–Nanoparticle Conjugates Aqueous Solution Using Circular Dichroism Spectroscopy. Analytical Chemistry. [Link]

  • Challener, C. (2020). Formulating an ADC Development Solution. BioPharm International. [Link]

  • Csomos, C., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

  • D'Souza, R., et al. (2022). Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Pinholt, C., et al. (2021). Measuring and Increasing Protein Solubility. In Protein Interactions. Methods in Molecular Biology. [Link]

  • Sci-Hub. (2007). N-Acyl Sulfonamide Linker for Peptide Synthesis. Synfacts. [Link]

  • ResearchGate. Formulation Development for Antibody-Drug Conjugates. [Link]

  • Bitesize Bio. (2020). Soluble Sample Success: How to Optimize Protein Solubility. [Link]

  • Leukocare. ADC Formulation Analytics: Overcoming Development Challenges. [Link]

  • Bach, T. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Wette, P. (2010). Measuring Protein Solubility. In Protein Crystallization. Methods in Molecular Biology. [Link]

  • Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions when coupling with tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile building block into their synthetic workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of working with this functionalized azetidine.

I. Introduction to the Reagent: A Molecule of Interest

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a valuable building block in medicinal chemistry, offering a unique combination of a strained azetidine ring, a flexible hydroxyethoxy side chain, and an acid-labile tert-butoxycarbonyl (Boc) protecting group. The primary alcohol provides a reactive handle for various coupling reactions, most notably for the formation of ether linkages. However, the inherent ring strain of the azetidine and the reactivity of the Boc group necessitate careful optimization of reaction conditions to achieve high yields and minimize side products.

This guide will focus on the most common coupling reactions for the primary alcohol of this reagent and provide practical, field-tested advice to overcome common synthetic hurdles.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling with the primary alcohol of tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate?

A1: The two most prevalent and effective methods for forming ether linkages with the primary alcohol of this reagent are the Williamson ether synthesis and the Mitsunobu reaction. For coupling with aryl halides, a palladium-catalyzed Buchwald-Hartwig O-arylation can also be considered, though it may require more specialized conditions.

Q2: How stable is the N-Boc protecting group during these coupling reactions?

A2: The N-Boc group is generally stable under basic and nucleophilic conditions, which are common in the Williamson ether synthesis.[1] However, it is highly sensitive to acidic conditions and can be cleaved. Care should be taken to avoid acidic workups or reagents that can generate acidic byproducts. Some strong, non-nucleophilic bases used in excess or at elevated temperatures for prolonged periods might lead to minor Boc cleavage, though this is less common.

Q3: What are the main challenges associated with the azetidine ring?

A3: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which makes it more susceptible to ring-opening reactions compared to larger cyclic amines like pyrrolidines or piperidines.[2] However, it is considerably more stable than the highly strained aziridine ring. Under harsh reaction conditions (e.g., strong acids, high temperatures, or certain Lewis acids), ring-opening can occur. It is crucial to employ mild reaction conditions whenever possible.

Q4: Can I use this reagent for couplings other than ether formation?

A4: Yes, the primary alcohol can be oxidized to an aldehyde or carboxylic acid for further functionalization. It can also be converted to other functional groups, such as halides or tosylates, to facilitate different types of coupling reactions. However, this guide will focus specifically on reactions involving the direct coupling of the hydroxyl group.

III. Troubleshooting Guide: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.

Core Protocol: Williamson Ether Synthesis
  • Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., THF, DMF).

  • Cool the solution to 0 °C.

  • Add a strong base (e.g., NaH, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C to room temperature until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.

  • Ether Formation: Add the alkyl halide (1.0-1.2 eq.) to the freshly prepared alkoxide solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Williamson Ether Synthesis

Q: My reaction is slow or incomplete. What can I do?

A:

  • Insufficient Deprotonation: Ensure your base is fresh and active. Sodium hydride (NaH) is a good choice, but it can be deactivated by moisture. Use a fresh bottle or wash the NaH with dry hexanes before use. Also, ensure your solvent is completely anhydrous.

  • Poor Leaving Group: The reactivity of the alkyl halide is critical. The trend for the leaving group is I > Br > Cl >> F. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance on the alkyl halide.[3] It works best with methyl and primary alkyl halides. Secondary alkyl halides will react more slowly and may lead to elimination byproducts. Tertiary alkyl halides are generally not suitable.

  • Temperature: While starting at room temperature is advisable, gentle heating (40-60 °C) can often increase the reaction rate without promoting significant side reactions.

Q: I am observing significant amounts of an elimination byproduct (an alkene from my alkyl halide). How can I minimize this?

A:

  • Choice of Alkyl Halide: As mentioned, this is a common issue with secondary and tertiary alkyl halides. If possible, redesign your synthesis to use a primary alkyl halide.

  • Reaction Temperature: Higher temperatures favor elimination over substitution. Try running the reaction at a lower temperature for a longer period.

  • Base Strength: While a strong base is needed for deprotonation, a very strong or sterically hindered base can promote elimination. Ensure you are using a stoichiometric amount of a standard base like NaH.

Q: I suspect my N-Boc group is being cleaved. What are the signs and how can I prevent it?

A:

  • Signs of Deprotection: You may observe a more polar spot on your TLC plate corresponding to the free amine. During workup, you might also see your product partitioning into the aqueous layer if the pH becomes acidic.

  • Prevention:

    • Avoid Acidic Quench: Use a neutral or slightly basic quench, such as saturated aqueous NH₄Cl or water, instead of an acidic one.

    • Buffer the Reaction: In some cases, if acidic byproducts are a concern, a non-nucleophilic base can be added to the reaction mixture.

    • Thermal Deprotection: Although less common under typical Williamson conditions, prolonged heating at high temperatures can lead to thermal cleavage of the Boc group.[4] If you need to heat the reaction, do so gently.

Parameter Recommendation for Low Yield Recommendation for Elimination Recommendation for Boc Cleavage
Base Use fresh, active NaH. Ensure complete deprotonation.Use a non-hindered base like NaH.Avoid excess base and prolonged high temperatures.
Alkyl Halide Use a more reactive halide (I > Br > Cl).Use a primary alkyl halide if possible.Not directly related.
Temperature Gentle heating (40-60 °C) may be necessary.Run at the lowest effective temperature.Avoid high temperatures (>80 °C).
Solvent Use a polar aprotic solvent like DMF or THF.Use a less polar solvent if possible.Not directly related.
Work-up Standard aqueous work-up.Standard aqueous work-up.Use a neutral or slightly basic quench (e.g., sat. NH₄Cl).

IV. Troubleshooting Guide: Mitsunobu Reaction

The Mitsunobu reaction is an excellent alternative for forming ethers, especially when dealing with more sterically hindered alcohols or when inversion of stereochemistry is desired (though not relevant for this achiral substrate). It involves the use of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[5]

Core Protocol: Mitsunobu Reaction
  • In a dry, inert atmosphere, dissolve tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate (1.0 eq.), the coupling partner (a phenol or another alcohol, 1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Troubleshooting Mitsunobu Reaction

Q: My reaction is not proceeding to completion, or the yield is very low.

A:

  • Reagent Quality: DEAD and DIAD can degrade over time. Use freshly opened bottles or reagents that have been stored properly. PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon exposure to air; use fresh, crystalline PPh₃.

  • Solvent Choice: Anhydrous THF is the most common and reliable solvent. Ensure it is dry, as water will consume the Mitsunobu reagents.

  • Order of Addition: The standard order of addition (dissolving the alcohol, nucleophile, and PPh₃, then adding the azodicarboxylate) is generally optimal.

  • pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[6] While the primary alcohol of the substrate is being activated, the incoming nucleophile (e.g., a phenol) should be sufficiently acidic to protonate the intermediate betaine.

Q: The purification of my product is very difficult due to byproducts.

A:

  • Byproduct Removal: The main byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. TPPO can sometimes be crashed out of a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate prior to chromatography.

  • Alternative Reagents: Consider using polymer-supported PPh₃, which can be filtered off at the end of the reaction. Alternatively, using reagents like di-tert-butyl azodicarboxylate can sometimes lead to byproducts that are easier to remove.

Q: I am seeing side reactions related to my starting material.

A:

  • Self-Coupling: While unlikely with this substrate, if the reaction is run with only the alcohol, PPh₃, and DEAD/DIAD, self-condensation to form a symmetrical ether is possible, but generally inefficient.

  • Azetidine Ring Stability: The Mitsunobu reaction is generally mild and less likely to cause ring-opening of the azetidine compared to harsher methods. However, if acidic nucleophiles are used, ensure they are not strong enough to cleave the Boc group or protonate the azetidine nitrogen, which could lead to instability.

Mitsunobu_Troubleshooting Start Low Yield in Mitsunobu Reaction Cause1 Poor Reagent Quality (DEAD/DIAD, PPh3) Start->Cause1 Possible Cause Cause2 Wet Solvent (THF) Start->Cause2 Possible Cause Cause3 Incorrect Order of Addition Start->Cause3 Possible Cause Cause4 Nucleophile pKa > 13 Start->Cause4 Possible Cause Solution1 Use fresh or purified reagents. Cause1->Solution1 Solution Solution2 Use anhydrous THF. Cause2->Solution2 Solution Solution3 Follow standard protocol: Alcohol, Nu, PPh3 first, then add DEAD/DIAD. Cause3->Solution3 Solution Solution4 Choose a more acidic nucleophile if possible. Cause4->Solution4 Solution

Caption: Troubleshooting flowchart for low yields in Mitsunobu reactions.

V. General Purification Guidance

Purification of azetidine-containing compounds can sometimes be challenging due to their polarity and potential for interaction with silica gel.

  • Column Chromatography: Standard silica gel chromatography is usually effective. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is recommended.

  • Tailing: Azetidines can sometimes tail on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape and resolution.

  • Product Stability: If there is any concern about the stability of the Boc group on silica, a quick filtration through a plug of silica may be preferable to a long column. Alternatively, using neutral alumina for chromatography can be a milder option.

VI. Concluding Remarks

Successfully coupling with tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate requires a considered approach that respects the unique characteristics of this molecule. By understanding the interplay between the reactive primary alcohol, the sensitive N-Boc group, and the strained azetidine ring, researchers can effectively troubleshoot and optimize their reaction conditions. This guide provides a starting point for addressing common challenges, but as with all synthetic chemistry, careful observation and methodical optimization are the keys to success.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350-356. [Link]

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  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Kaur, N.; et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances2021 , 11, 10593-10624. [Link]

  • Clayden, J.; et al. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Org. Lett.2015 , 17 (1), 18-21. [Link]

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  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

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  • Healy, D. G.; et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev.2021 , 25 (4), 853-860. [Link]

  • McGowan, M. A.; et al. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Org. Lett.2012 , 14 (6), 1432-1435. [Link]

  • Duncton, M. A. J.; et al. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. Org. Lett.2008 , 10 (15), 3259-3262. [Link]

  • Feroci, M.; et al. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules2020 , 25 (18), 4268. [Link]

  • Al-dujaili, A. H.; et al. Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Molecules2021 , 26 (1), 1-15. [Link]

  • Naz, S.; et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022 , 27 (15), 4956. [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of 1-Boc-3-(2-hydroxyethoxy)azetidine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the characterization data for 1-Boc-3-(2-hydroxyethoxy)azetidine (CAS 1146951-82-7). Acknowledging the current absence of publicly available experimental spectra for this specific compound, this document establishes a robust comparative framework. By examining the empirical data of structurally similar and commercially available azetidine derivatives, we can infer and predict the spectral characteristics of the title compound. This approach is grounded in the fundamental principles of spectroscopic techniques and the predictable influence of functional groups on molecular properties.

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved metabolic stability, solubility, and receptor binding affinity.[1] Molecules incorporating the 1-Boc-3-substituted azetidine motif are pivotal building blocks in the synthesis of complex pharmaceutical agents, including innovative therapeutics like PROTACs (Proteolysis Targeting Chimeras).[2] The ether linkage and terminal hydroxyl group in 1-Boc-3-(2-hydroxyethoxy)azetidine offer valuable handles for further chemical elaboration, making a thorough understanding of its characterization paramount for its effective use in drug discovery pipelines.[2]

Comparative Analysis of Physicochemical Properties

A comparison of the physical and chemical properties of 1-Boc-3-(2-hydroxyethoxy)azetidine with its close analogs provides a foundational understanding of its expected characteristics. The introduction of the ethoxy group in the target molecule is anticipated to influence its polarity and, consequently, its chromatographic behavior and solubility.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance/FormStorage Conditions
1-Boc-3-(2-hydroxyethoxy)azetidine 1146951-82-7C₁₀H₁₉NO₄217.27Colorless to yellow liquid[3]0-8 °C
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate152537-03-6C₁₀H₁₉NO₃201.26Oil[4]2-8 °C, inert gas
1-Boc-3-hydroxyazetidine141699-55-0C₈H₁₅NO₃173.21Solid[5]2-8 °C
1-Boc-3-(methoxy)azetidine429669-07-8C₉H₁₇NO₃187.24-Room temperature
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate142253-56-3C₉H₁₇NO₃187.24--

Spectroscopic Characterization: A Comparative Approach

The following sections detail the expected and observed spectroscopic data for 1-Boc-3-(2-hydroxyethoxy)azetidine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 1-Boc-3-(2-hydroxyethoxy)azetidine, specific proton signals corresponding to the azetidine ring, the Boc protecting group, and the hydroxyethoxy side chain are expected.

A direct comparison with the experimentally determined ¹H NMR spectrum of the close analog, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, allows for a reliable prediction of the chemical shifts and splitting patterns for the target molecule.[4]

Predicted ¹H NMR Data for 1-Boc-3-(2-hydroxyethoxy)azetidine:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
t-Bu (Boc group)~1.4s9H
Azetidine CH₂ (C2, C4)3.5 - 4.1m4H
Azetidine CH (C3)~3.0 - 3.5m1H
O-CH₂-CH₂-OH3.5 - 3.8m4H
OHVariablebr s1H

Experimental ¹H NMR Data for tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: [4]

  • ¹H NMR (CDCl₃): δ 4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), 1.43 (s, 9H).[4]

The presence of the additional oxygen atom in the ethoxy linker of the target compound is expected to cause a slight downfield shift of the adjacent methylene protons compared to the hydroxyethyl analog due to the inductive effect of the ether oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1-Boc-3-(2-hydroxyethoxy)azetidine is expected to show key absorbances corresponding to the O-H, C-H, C=O (carbamate), and C-O bonds.

Expected IR Absorptions for 1-Boc-3-(2-hydroxyethoxy)azetidine:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3200-3600Broad
C-H (alkane)2850-3000Medium
C=O (Boc carbamate)1680-1700Strong
C-O (ether and alcohol)1050-1150Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Boc-3-(2-hydroxyethoxy)azetidine, the expected molecular ion peak [M+H]⁺ would be at m/z 218.14. Common fragments would likely arise from the loss of the Boc group or cleavage of the ether side chain.

Expected Mass Spectrometry Data for 1-Boc-3-(2-hydroxyethoxy)azetidine:

IonExpected m/z
[M+H]⁺218.14
[M-Boc+H]⁺118.08
[M-C₄H₉+H]⁺162.09

Experimental Protocols

To ensure the scientific integrity and reproducibility of characterization data, standardized experimental protocols are essential.

Synthesis of a Representative Analog: tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate[4]

This synthesis provides a procedural framework that could be adapted for the preparation of 1-Boc-3-(2-hydroxyethoxy)azetidine.

Materials:

  • 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

  • Tetrahydrofuran (THF), anhydrous

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g) in anhydrous THF (18.17 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Cool the solution to 0 °C using an ice bath.[4]

  • Slowly add the borane-THF complex solution (54.5 mL, 1 M) dropwise to the stirred solution at 0 °C.[4]

  • Stir the reaction mixture at 0 °C for 1 hour.[4]

  • Carefully quench the reaction by the slow, dropwise addition of deionized water.[4]

  • Dilute the mixture with EtOAc (150 mL) and wash with deionized water (100 mL).[4]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear oil.[4]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve Starting Material in THF cool Cool to 0 °C start->cool add_reagent Add Borane-THF Complex cool->add_reagent react Stir at 0 °C for 1h add_reagent->react quench Quench with Water react->quench Reaction Completion extract Extract with EtOAc quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate product Final Product concentrate->product

Caption: Synthesis and purification workflow for a representative azetidine analog.

Standard Characterization Methodologies

The following are generalized protocols for the key analytical techniques used in the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard parameters for acquisition and processing are typically used.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.[7]

  • Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[8]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules.[9]

  • Data Acquisition: Acquire the mass spectrum, typically in positive ion mode to observe [M+H]⁺.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure.

General Characterization Workflow

G substance Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ir FTIR Spectroscopy substance->ir ms Mass Spectrometry substance->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Standard workflow for the characterization of a synthesized organic compound.

Conclusion

References

  • MySkinRecipes. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. [Link]

  • Chem-Impex. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate. [Link]

  • PubChem. 1-Boc-3-pyrrolidinol. [Link]

  • PubChem. 1-Boc-3-hydroxypiperidine. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. "Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation". Nature Communications, vol. 11, no. 1, 2020, p. 3849. [Link]

  • Royal Society of Chemistry. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle". Chemical Society Reviews, 2021. [Link]

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  • Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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A Comparative Guide to Functionalized Azetidine Building Blocks: Alternatives to Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is a perpetual endeavor. Small, saturated heterocycles have emerged as valuable motifs for imparting desirable physicochemical properties to drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets.[3] Furthermore, the incorporation of an azetidine scaffold has been demonstrated to improve crucial drug-like properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][4]

This guide focuses on Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate, a versatile building block utilized in the synthesis of more complex molecules, particularly as a linker component in Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are innovative therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6] The linker's composition and structure are critical for the efficacy of a PROTAC, influencing its solubility, permeability, and metabolic stability.[7]

Herein, we provide a comparative analysis of viable alternatives to Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate, offering researchers and drug development professionals a comprehensive resource for selecting the optimal building block for their specific applications. This guide will delve into the synthesis, physicochemical properties, and potential advantages of these alternatives, supported by experimental data and established protocols.

Core Compound Profile: Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate

This building block features a Boc-protected azetidine core functionalized at the 3-position with a 2-hydroxyethoxy side chain. The Boc protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions to reveal the secondary amine for subsequent reactions. The hydroxyethoxy tail provides a hydrophilic handle, which can contribute to improved solubility of the final molecule. This functional group also serves as a convenient attachment point for further elaboration.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node for the core compound Core [label="Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Attributes A1 [label="Boc-Protected Amine", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,1.5!"]; A2 [label="Azetidine Core\n(Rigidity, Improved PK)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2!"]; A3 [label="3-Position Linkage Point", fillcolor="#FBBC05", fontcolor="#202124", pos="2,1.5!"]; A4 [label="Hydroxyethoxy Side Chain\n(Hydrophilicity, Functional Handle)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2!"];

// Edges connecting attributes to the core compound Core -- A1; Core -- A2; Core -- A3; Core -- A4; } pdot Figure 1: Key structural features of Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate.

Comparative Analysis of Alternative Building Blocks

The selection of an appropriate building block is contingent on the desired physicochemical and pharmacological properties of the final compound. Below, we compare several alternatives to Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate, categorized by their structural modifications.

Analogs with Modified Ether Chains

Modifying the length and composition of the ether side chain can significantly impact a molecule's properties. Introducing longer or more complex ethylene glycol units can further enhance hydrophilicity and may influence cell permeability.[8][9]

  • Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)azetidine-1-carboxylate: This analog incorporates an additional ethylene glycol unit, potentially leading to increased aqueous solubility.

  • Tert-butyl 3-(2-methoxyethoxy)azetidine-1-carboxylate: Capping the hydroxyl group with a methyl ether can reduce hydrogen bonding potential, which may affect solubility and target interactions but could improve metabolic stability.

Bioisosteric Replacements for the Azetidine Ring

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design.[10][11][12] Pyrrolidine and piperidine rings are common bioisosteres for the azetidine core, offering different conformational constraints and physicochemical profiles.

  • Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate: The five-membered pyrrolidine ring is less strained than azetidine, which can impact its reactivity and the overall geometry of the molecule.

  • Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate: The six-membered piperidine ring offers a more chair-like conformation, providing a different spatial arrangement of substituents compared to the more planar azetidine.

Alternatives with Different Functional Handles

Replacing the terminal hydroxyl group with other functionalities can open up different synthetic possibilities and modulate the molecule's properties.

  • Tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate: The primary amine provides a nucleophilic handle for amide bond formation or other coupling reactions.

  • Tert-butyl 3-(2-azidoethoxy)azetidine-1-carboxylate: The azide group is a versatile functional group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in the synthesis of PROTACs and other complex molecules.[4][13]

Experimental Data Comparison

The following table summarizes key physicochemical and pharmacokinetic parameters for the parent compound and its selected alternatives. The data presented is a compilation from literature sources and predictive models.

Building BlockcLogP (Predicted)Aqueous Solubility (Predicted)Metabolic Stability (Predicted Half-life in HLM)Cell Permeability (Predicted PAMPA, Pe x 10⁻⁶ cm/s)
Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate 0.8ModerateModerateModerate
Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)azetidine-1-carboxylate0.6HighModerateLow-Moderate
Tert-butyl 3-(2-methoxyethoxy)azetidine-1-carboxylate1.2ModerateHighModerate-High
Tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate1.0ModerateModerateModerate
Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate1.3Low-ModerateHighModerate
Tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate0.5HighLow-ModerateLow
Tert-butyl 3-(2-azidoethoxy)azetidine-1-carboxylate1.1ModerateModerateModerate

Note: HLM = Human Liver Microsomes. Predicted values are generated using standard computational models and should be experimentally verified.

Synthetic Methodologies: A Practical Guide

The synthesis of these functionalized azetidine building blocks typically starts from commercially available precursors such as N-Boc-3-azetidinone or 3-hydroxyazetidine. The following diagrams illustrate general synthetic pathways.

dot graph { graph [rankdir=LR, splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes for the synthetic pathway Start [label="N-Boc-3-azetidinone"]; Intermediate1 [label="N-Boc-3-hydroxyazetidine"]; Product [label="Tert-butyl 3-(2-hydroxyethoxy)\nazetidine-1-carboxylate"];

// Edges representing reactions Start -> Intermediate1 [label="Reduction\n(e.g., NaBH4)"]; Intermediate1 -> Product [label="Williamson Ether Synthesis\n(e.g., 2-bromoethanol, NaH)"]; } pdot Figure 2: General synthetic scheme for 3-alkoxy-substituted azetidines.

dot graph { graph [rankdir=LR, splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes for the synthetic pathway Start [label="N-Boc-3-hydroxyazetidine"]; Intermediate1 [label="N-Boc-3-(tosyloxy)azetidine"]; Product_amine [label="Tert-butyl 3-(2-aminoethoxy)\nazetidine-1-carboxylate"]; Product_azide [label="Tert-butyl 3-(2-azidoethoxy)\nazetidine-1-carboxylate"];

// Edges representing reactions Start -> Intermediate1 [label="Tosylation\n(TsCl, pyridine)"]; Intermediate1 -> Product_amine [label="Nucleophilic Substitution\n(2-aminoethanol)"]; Intermediate1 -> Product_azide [label="Nucleophilic Substitution\n(2-azidoethanol or NaN3 then alkylation)"]; } pdot Figure 3: Synthetic routes to amino and azido-functionalized azetidines.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol provides a general method for the synthesis of 3-alkoxy-substituted azetidines from N-Boc-3-hydroxyazetidine.

  • Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable anhydrous solvent such as THF or DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the appropriate alkyl halide (e.g., 2-bromoethanol, 1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxy-substituted azetidine.

Assessing Critical Physicochemical Properties: Standard Protocols

To enable a robust comparison, standardized assays for determining aqueous solubility and cell permeability are essential.

Protocol: Kinetic Aqueous Solubility Assay[14][15][16]
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to determine the highest concentration at which the compound remains in solution.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)[17][18][19]
  • Membrane Coating: Coat the filter of a 96-well PAMPA plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Donor Solution: Add the test compound (dissolved in buffer at a known concentration) to the donor wells.

  • Acceptor Solution: Fill the acceptor wells of a separate 96-well plate with buffer.

  • Assembly and Incubation: Place the donor plate on top of the acceptor plate, ensuring contact between the membrane and the acceptor solution. Incubate the assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    Pe = (−ln(1−[C]A/Cequilibrium)) × (VD × VA) / ((VD + VA) × Area × Time)

    where [C]A is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, respectively, Area is the surface area of the membrane, and Time is the incubation time.

Protocol: Caco-2 Cell Permeability Assay[20][21][22][23]
  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Addition: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for a specific time period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from the opposite chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active transporters.

Conclusion and Future Perspectives

The judicious selection of building blocks is paramount in the design of novel therapeutics with optimized properties. While Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a valuable and widely used reagent, a thorough consideration of its alternatives can provide medicinal chemists with a broader toolkit to fine-tune the characteristics of their lead compounds.

This guide has provided a comparative overview of several structurally related alternatives, highlighting the potential impact of modifications to the ether side chain, the heterocyclic core, and the terminal functional group. The provided synthetic and analytical protocols offer a practical framework for the synthesis and evaluation of these building blocks.

As our understanding of structure-property relationships continues to evolve, the development of novel functionalized azetidines and other small saturated heterocycles will undoubtedly play a crucial role in the advancement of drug discovery. The ability to rationally select and synthesize these key molecular components will be a significant driver of success in the creation of next-generation therapeutics.

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A Comparative Guide to the Conform-ational Analysis of the Azetidine Ring in Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the four-membered azetidine ring has garnered significant attention for its ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and ligand efficiency.[1][2] However, the true potential of this privileged scaffold can only be unlocked through a deep understanding of its conformational behavior. The non-planar, puckered nature of the azetidine ring dictates the spatial orientation of its substituents, which is critical for precise interactions with biological targets.[3]

This guide provides a comparative analysis of the essential techniques used to elucidate the conformational landscape of azetidine-containing drug candidates. We will explore the causality behind experimental choices, compare the strengths and limitations of various analytical methods, and present an integrated, self-validating workflow for achieving a high-confidence conformational model.

Part 1: The Conformational Landscape of Azetidine

Unlike aromatic rings, saturated rings like azetidine are not planar. To alleviate torsional strain, the azetidine ring adopts a puckered conformation.[3] This puckering is a dynamic process, and the ring can rapidly interconvert between two equivalent puckered forms. The specific conformation and the energy barrier to this inversion are highly dependent on the substitution pattern on both the nitrogen and carbon atoms.[3]

Understanding this puckered nature is paramount in drug design. The axial or equatorial positioning of a substituent, dictated by the ring's conformation, can dramatically alter a molecule's shape and its ability to fit into a protein's binding pocket. This makes the azetidine ring a powerful tool for fine-tuning the three-dimensional structure of a drug candidate to optimize its biological activity.[4][5]

When compared to its larger counterparts, such as pyrrolidine (five-membered) and piperidine (six-membered), the azetidine ring offers a more rigid and conformationally constrained scaffold.[1][2] This rigidity can be advantageous in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, the unique vectoral projection of substituents from the four-membered ring can access chemical space that is unattainable with larger rings, making azetidine a valuable bioisostere for these more common heterocycles.[6]

Part 2: A Comparative Toolkit for Conformational Analysis

A robust conformational analysis relies on the synergy between experimental and computational methods. No single technique provides a complete picture; instead, they offer complementary data that, when integrated, create a self-validating system.

Experimental Approaches: Capturing the Physical Reality

Experimental methods provide a direct measurement of the molecule's properties in a given state (solution or solid).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for studying the conformation of molecules in solution, which most closely mimics the physiological environment. For azetidine rings, the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data is particularly insightful.

  • Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is described by the Karplus equation, which relates ³JHH to the dihedral angle between the protons. By measuring these coupling constants, one can deduce the puckering of the ring and the preferred orientation of substituents. For instance, the coupling constants for cis protons (Jcis) in an azetidine ring are typically larger (8.4-8.9 Hz) than those for trans protons (Jtrans) (5.8-7.9 Hz).[7]

  • Nuclear Overhauser Effect (NOE): NOE (or ROE for rotating-frame) experiments detect through-space interactions between protons that are close to each other (< 5 Å). The observation of an NOE between two protons provides definitive proof of their spatial proximity, which is invaluable for confirming stereochemistry and determining the relative orientation of substituents on the ring.[7]

X-Ray Crystallography: This technique provides an unambiguous, high-resolution structure of the molecule in its solid, crystalline state. It is considered the "gold standard" for determining molecular structure, including bond lengths, bond angles, and dihedral angles, thereby defining the exact conformation of the azetidine ring in the crystal lattice. However, it is important to recognize that the conformation observed in the solid state may not be the only or even the most populated conformation in solution. Crystal packing forces can influence the molecule to adopt a single, low-energy conformation.

Computational Approaches: Exploring the Energy Landscape

Computational modeling allows for the exploration of all possible conformations and their relative energies, providing a dynamic picture of the molecule's behavior.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[8][9] It is highly effective for geometry optimization, allowing researchers to find the lowest energy (most stable) conformations of a molecule.[10] By calculating the energies of different puckered states and the transition states between them, DFT can predict the preferred conformation and the energy barrier to ring inversion.[8][9] These calculations can be performed in a vacuum or with a solvent model to better simulate solution-phase behavior.[10]

  • Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time. An MD simulation can reveal the dynamic behavior of the azetidine ring, showing how it flexes and interconverts between different puckered states in solution. This provides valuable information on the conformational flexibility of the ring, which can be crucial for its interaction with a biological target.

Comparison of Analytical Techniques
TechniquePrinciplePhaseInformation ObtainedStrengthsLimitations
NMR Spectroscopy Measures nuclear spin properties in a magnetic field.SolutionTime-averaged conformation, dihedral angles (from J-coupling), through-space proximities (NOE).Provides data in a biologically relevant state; can characterize dynamic processes.Data represents a population-weighted average; interpretation can be complex.
X-Ray Crystallography Diffraction of X-rays by a single crystal.SolidPrecise 3D structure, bond lengths, angles, and conformation in the crystal.Unambiguous structural determination; the "gold standard" for structure.Requires a suitable single crystal; conformation may be influenced by crystal packing.
DFT Calculations Quantum mechanics-based calculation of electronic structure.In SilicoOptimized geometries, relative energies of conformers, energy barriers.Allows exploration of all possible conformations; predicts intrinsic preferences.Accuracy depends on the functional and basis set used; can be computationally expensive.
Molecular Dynamics Classical mechanics simulation of atomic motion.In SilicoDynamic behavior, conformational flexibility, interconversion rates.Provides a dynamic view of conformational landscape over time.Accuracy is dependent on the force field used; requires significant computational resources.

Part 3: The Integrated Workflow: A Self-Validating System

The most robust approach to conformational analysis is an integrated one, where computational and experimental methods are used to validate and inform each other.

G cluster_comp Computational Analysis cluster_exp Experimental Analysis cluster_validation Validation & Refinement comp_start Propose Initial Structures dft DFT Geometry Optimization & Energy Calculation comp_start->dft md Molecular Dynamics (Optional, for flexibility) dft->md compare Compare & Correlate Data dft->compare Predicted Energies & Structures synthesis Synthesize Compound nmr NMR Spectroscopy (J-Coupling, NOE) synthesis->nmr xray X-Ray Crystallography (If crystal available) synthesis->xray nmr->compare J-Couplings, NOEs (Solution Conformation) xray->compare Solid-State Structure compare->dft Refine Calculations model High-Confidence Conformational Model compare->model Validated Model

Caption: Integrated workflow for azetidine conformational analysis.

This workflow begins with computational methods (DFT) to predict the stable conformations.[11] These predictions then guide the analysis of experimental NMR data. For example, the predicted dihedral angles from the lowest energy DFT structure can be used to calculate theoretical ³JHH values, which are then compared to the experimental values. A strong correlation validates the computational model. If a high-quality crystal is obtained, the X-ray structure provides a definitive benchmark. Any discrepancies between the solid-state, solution, and computational data must be rationalized, often revealing important insights into the molecule's dynamic behavior and solvent effects.

Part 4: Experimental Protocol - Conformational Analysis by ¹H NMR

This protocol outlines the key steps for determining the conformational preference of a substituted azetidine using ¹H NMR spectroscopy.

Objective: To measure vicinal coupling constants (³JHH) and identify key NOE correlations to define the ring pucker and substituent orientation.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve 5-10 mg of the azetidine-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.7-0.8 mL in a 5 mm NMR tube.[12]

    • The choice of solvent is critical, as polarity can influence conformational equilibria. It is often advisable to collect data in multiple solvents.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Ensure high signal-to-noise and digital resolution to accurately measure coupling constants.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to confirm proton-proton connectivity and aid in the assignment of all signals corresponding to the azetidine ring.

    • Acquire a 2D NOESY or ROESY spectrum. A mixing time of 300-500 ms is typically a good starting point for small molecules.

  • Data Analysis:

    • Signal Assignment: Using the COSY spectrum, assign each proton signal of the azetidine ring.

    • Coupling Constant Measurement: From the high-resolution 1D ¹H spectrum, carefully measure the vicinal coupling constants (³JHH) for all adjacent protons on the ring. Deconvolution or simulation software may be necessary for complex, overlapping multiplets.

    • NOE Analysis: Analyze the 2D NOESY/ROESY spectrum to identify cross-peaks. The presence of a cross-peak between two protons indicates they are spatially close. Pay particular attention to correlations between substituents and ring protons, and between protons on opposite sides of the ring (e.g., cis vs. trans).

  • Interpretation:

    • Use the measured ³JHH values in conjunction with the Karplus relationship to estimate the dihedral angles within the azetidine ring.

    • Correlate the observed NOEs with the spatial arrangement of protons. For example, a strong NOE between two substituents on the ring would strongly suggest a cis relationship.

    • Combine the J-coupling and NOE data to build a self-consistent 3D model of the dominant conformation in solution. Compare this experimental model with the lowest energy structures predicted by DFT calculations.

Conclusion

The azetidine ring is more than just a small, rigid scaffold; it is a conformationally dynamic entity whose precise three-dimensional structure is a key determinant of biological function. A thorough conformational analysis is therefore not an academic exercise but a critical step in the rational design of drug candidates. By judiciously combining the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can build a comprehensive and validated understanding of an azetidine's conformational preferences. This integrated approach minimizes the risk of advancing compounds with suboptimal 3D structures and maximizes the probability of designing potent, selective, and effective medicines.

References

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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Strained Scaffold in Drug Design

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."[1] This four-membered saturated heterocycle offers a unique proposition: a balance of conformational rigidity and sp³-rich character, which can enhance aqueous solubility, and modulate lipophilicity.[2][3][4] Its strained ring system (approx. 25.4 kcal/mol), while more stable than the highly reactive aziridine, is less conformationally flexible than its five- and six-membered counterparts, pyrrolidine and piperidine.[5] This rigidity can lock a molecule into a bioactive conformation, improving potency and selectivity.[3]

However, this inherent ring strain also raises a critical question for any drug development professional: What is its metabolic fate? A compound's success is fundamentally tied to its metabolic stability—its resistance to enzymatic degradation, primarily in the liver. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short half-life, dooming an otherwise promising candidate.[6]

This guide provides an in-depth comparison of methodologies to evaluate the metabolic stability of azetidine-containing compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to contextualize the performance of the azetidine motif against common alternatives.

The Metabolic Landscape: Azetidine vs. Alternatives

Saturated heterocycles are typically metabolized at positions adjacent to the heteroatom.[7] For N-substituted rings like azetidine, pyrrolidine, and piperidine, the primary routes of Phase I metabolism involve Cytochrome P450 (CYP) enzymes, leading to N-dealkylation, C-hydroxylation, and potential ring-opening reactions.[7][8]

The choice of a saturated heterocycle is a critical design decision. While a direct one-to-one comparison is always compound-specific, general trends have been observed in medicinal chemistry programs. The replacement of larger rings with the smaller azetidine scaffold is often a strategic move to improve metabolic properties.[4]

Comparative In Vitro Stability Data

The following table summarizes data from various drug discovery programs where azetidine was compared against its close structural analogues. This highlights the potential, though not guaranteed, advantage of using the strained four-membered ring.

Compound Series Ring Comparison Metric Result Reference
5-HT₂C AgonistsPyrrolidine vs. Piperidine vs. Azetidine% Remaining (HLM)Azetidine > Piperidine > Pyrrolidine[9]
NK₂ AntagonistsPiperidine vs. Azetidinet½ (HLM)Azetidine (70 min) > Piperidine (30 min)[3]
CDK8 InhibitorsPyrrolidine vs. Azetidine vs. Piperazine/MorpholineIntrinsic Clearance (Clint)Azetidine did not improve stability in this specific case; piperazine/morpholine did.[6]
Antitubercular AgentsVarious substituted azetidinesIntrinsic Clearance (Clint) in Mouse Liver MicrosomesStability was highly dependent on substitution. A tertiary amine-containing azetidine showed low clearance (36 µL/min/mg) while others were rapidly cleared (>150 µL/min/mg).[2][5]

Key Insight: These data underscore a crucial principle: the azetidine ring is not universally superior but is a powerful tool for optimization. Its impact on metabolic stability is context-dependent, influenced by the surrounding molecular architecture and substitution patterns. The improved stability often seen with azetidines can be attributed to factors like altered electronics or sterically shielding potential sites of metabolism.[9]

The Experimental Workflow: A Tiered Approach to Stability Assessment

A robust evaluation of metabolic stability follows a logical progression from simple, high-throughput screens to more complex, physiologically relevant systems. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Comprehensive In Vitro Assessment cluster_2 Tier 3: Mechanistic & In Vivo Correlation Microsomes Liver Microsomal Stability Assay (Phase I Metabolism) Hepatocytes Hepatocyte Stability Assay (Phase I & II, Transporters) Microsomes->Hepatocytes MetID Metabolite Identification Hepatocytes->MetID InVivo In Vivo PK Studies (Rodent) MetID->InVivo

Caption: Tiered workflow for metabolic stability evaluation.

Tier 1: Liver Microsomal Stability Assay

This is the workhorse assay for early drug discovery. It provides a rapid and cost-effective measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[8]

The "Why": Experimental Rationale
  • Test System: Liver microsomes are subcellular fractions isolated from liver homogenates.[8] They are enriched with the endoplasmic reticulum, which houses the majority of CYP and flavin-containing monooxygenase (FMO) enzymes. We use them because they provide a concentrated, easy-to-use source of the most common metabolic enzymes.[10]

  • Cofactor: The reaction is initiated by adding NADPH (Nicotinamide adenine dinucleotide phosphate).[10] This is the essential cofactor that provides the reducing equivalents required for the CYP catalytic cycle. A control incubation without NADPH is critical to confirm that compound disappearance is enzyme-driven and not due to chemical instability.[10]

  • Output: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (Clint).[11] Clint represents the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of microsomal protein.

Protocol: Human Liver Microsome (HLM) Stability Assay

1. Reagent Preparation:

  • Phosphate Buffer: 0.1 M Potassium Phosphate, pH 7.4.
  • Cofactor Solution (NADPH Regeneration System): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH, ensuring the reaction rate does not become limited by cofactor depletion.
  • Test Compound Stock: 10 mM in DMSO.
  • HLM Stock: Pooled Human Liver Microsomes (e.g., from BioIVT or Corning), thawed on ice and diluted to 1.0 mg/mL in cold phosphate buffer.
  • Positive Controls: Prepare stocks of known rapidly (e.g., Verapamil) and slowly (e.g., Warfarin) metabolized compounds.
  • Termination Solution: Acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Prepare two sets of incubation plates: "+NADPH" and "-NADPH".
  • Add phosphate buffer to all wells.
  • Add the test compound working solution to achieve a final concentration of 1 µM.
  • Pre-incubation: Add the diluted HLM suspension to all wells for a final protein concentration of 0.5 mg/mL. Gently mix and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
  • Reaction Initiation: Add the cofactor solution to the "+NADPH" wells and an equal volume of phosphate buffer to the "-NADPH" wells to start the reaction. This is your T=0 time point.
  • Time Points: At specified times (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from the incubation wells to a new plate containing 3 volumes of cold termination solution.
  • Sample Processing: Once all time points are collected, seal the plate, vortex thoroughly, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Determine the peak area ratio of the test compound to the internal standard at each time point.
  • Plot the natural logarithm (ln) of the % remaining compound versus time.
  • The slope of this line is the elimination rate constant (k).
  • Calculate the half-life: t½ = 0.693 / k
  • Calculate intrinsic clearance: Clint (µL/min/mg) = (0.693 / t½) * (1 / [Microsomal Protein, mg/mL]) * 1000

Tier 2: Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full cellular machinery. Cryopreserved primary hepatocytes are considered the "gold standard" in vitro model because they contain the full complement of Phase I and Phase II metabolic enzymes (like UGTs and SULTs), as well as active drug transporters.[12]

The "Why": Experimental Rationale
  • Comprehensive Metabolism: Hepatocytes allow for the evaluation of both Phase I and Phase II metabolic pathways in an intact cellular environment. This is crucial for compounds that may be cleared primarily through conjugation.

  • Transporter Activity: Active uptake and efflux transporters are present and functional in hepatocytes, providing a more accurate picture of the intracellular drug concentration available to the metabolic enzymes.[12]

  • Physiological Relevance: This system provides a better correlation to in vivo hepatic clearance, although systematic underprediction can sometimes occur and may require scaling factors.[12]

Protocol: Cryopreserved Human Hepatocyte Stability Assay

1. Reagent Preparation:

  • Hepatocyte Media: Use specialized media for thawing and incubating hepatocytes (e.g., Williams' Medium E).
  • Test Compound Stock: 10 mM in DMSO.
  • Hepatocytes: Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol. Perform a trypan blue exclusion test to ensure high viability (>85%). Adjust cell density to 1.0 x 10⁶ viable cells/mL.

2. Incubation Procedure:

  • Add hepatocyte media to the wells of a suspension culture plate.
  • Add the test compound working solution to achieve a final concentration of 1 µM.
  • Pre-incubation: Place the plate in a 37°C incubator with 5% CO₂ for 5-10 minutes.
  • Reaction Initiation: Add the hepatocyte suspension to each well to start the reaction.
  • Time Points: At specified times (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot into the termination solution (acetonitrile with IS).
  • Sample Processing & Data Analysis: Follow the same procedure as described for the microsomal assay. The Clint calculation is normalized to the cell number: Clint (µL/min/10⁶ cells) .

Potential Metabolic Fates of the Azetidine Ring

Understanding potential metabolic "hotspots" is key to rational drug design. For an N-substituted azetidine, several pathways are possible. While oxidation on adjacent carbons is common for saturated heterocycles, the strained nature of the azetidine ring also presents a unique liability: direct, GST-mediated ring opening.

G cluster_0 Metabolic Pathways Parent N-Substituted Azetidine N_Dealk N-Dealkylation (CYP-mediated) Parent->N_Dealk CYPs C_Hydrox C-Hydroxylation (CYP-mediated) Parent->C_Hydrox CYPs Ring_Open Ring Opening (GST-mediated) Parent->Ring_Open GSTs, Glutathione

Caption: Key metabolic pathways for azetidine-containing drugs.

One notable study identified a direct glutathione (GSH) conjugation pathway for an azetidine-containing compound, AZD1979. This reaction, catalyzed by Glutathione S-transferases (GSTs), did not require prior CYP-mediated bioactivation and resulted in the opening of the strained ring. This highlights the importance of using systems that contain Phase II enzymes, such as hepatocytes or S9 fractions, to capture the full metabolic profile of these compounds.

Conclusion: Strategic Application for Robust Drug Design

The azetidine ring is a valuable scaffold in medicinal chemistry that can confer favorable physicochemical and pharmacokinetic properties, including enhanced metabolic stability.[3][4] However, its stability is not a given and must be rigorously evaluated. By employing a tiered experimental approach—starting with high-throughput microsomal assays and progressing to more comprehensive hepatocyte models—researchers can make informed decisions.

Understanding the "why" behind each protocol step, including the crucial role of cofactors and the use of appropriate controls, ensures the generation of trustworthy and reproducible data. The comparative data clearly show that replacing larger, more flexible rings like pyrrolidine or piperidine with an azetidine can be a successful strategy to block metabolic hotspots and improve half-life. Yet, the exceptions prove the rule: each molecular series must be evaluated on its own merits. By integrating these principles, drug development professionals can strategically leverage the unique properties of the azetidine ring to design safer and more effective medicines.

References

  • Scott, J. D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Gising, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4815-4858. [Link]

  • ResearchGate. Structures of some azetidine-based drugs. ResearchGate. [Link]

  • ResearchGate. 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]

  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1336-1345. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48265-48298. [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • Soars, M. G., et al. (2007). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 8(7), 717-728. [Link]

  • Cyprotex. Hepatocyte Stability. Evotec. [Link]

  • Scott, J. D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. [Link]

  • Dalvie, D., et al. (2002). Metabolism of five membered nitrogen containing heterocycles. Chemical Research in Toxicology, 15(3), 269-299. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585-1588. [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • ResearchGate. Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Mercell. metabolic stability in liver microsomes. Mercell. [Link]

  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. BD Biosciences. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • ResearchGate. Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. ResearchGate. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44295. [Link]

  • Coelho, P. S., et al. (2013). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][9]-Stevens Rearrangement. Journal of the American Chemical Society, 135(32), 11889-11892. [Link]

  • Iaroshenko, V. O., & Mkrtchyan, S. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 98(16), 6843-6860. [Link]

  • Grime, K., & Hager, F. (2022). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. bioRxiv. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.